Isomaltotetraose

Description

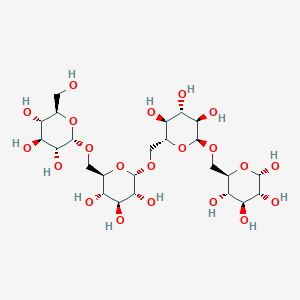

Isomaltotetraose (C${24}$H${42}$O$_{21}$, molecular weight: 666.58 g/mol) is a linear oligosaccharide composed of four glucose units linked by α-(1→6) glycosidic bonds . It is a member of the isomaltooligosaccharide (IMO) family, which includes oligomers with degrees of polymerization (DP) ranging from 2 to 10. This compound is characterized by its high stability under acidic conditions and resistance to enzymatic digestion in the human small intestine, making it a functional prebiotic . It is industrially produced via enzymatic transglycosylation of starch using glycosyltransferases (e.g., from Bacillus subtilis or Lactobacillus reuteri) . Applications span food additives, low-cariogenic sweeteners, and probiotics-enhancing agents .

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(26)14(31)18(35)22(43-5)40-3-7-11(28)16(33)20(37)24(45-7)41-4-8-12(29)15(32)19(36)23(44-8)39-2-6-10(27)13(30)17(34)21(38)42-6/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,17-,18-,19-,20-,21+,22+,23+,24+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKPJBWUFOESDV-NGZVDTABSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Pretreatment

The synthesis of this compound typically begins with starch or maltooligosaccharides as substrates. Sweet potato starch (SPS) has emerged as a cost-effective raw material due to its high amylopectin content, which favors the formation of α-1,6 linkages during enzymatic reactions. Pretreatment involves liquefaction using thermostable α-amylases such as Spezyme Xtra, which hydrolyzes starch into dextrins (G1–G10) with a degree of polymerization suitable for subsequent transglycosylation. For example, a study achieved 73.95% oligosaccharide content (G1–G10) after liquefaction at 90°C and pH 5.5.

Enzyme Cocktails for Transglycosylation

The core step in this compound production is the simultaneous saccharification and transglycosylation (SST) reaction. This process employs a combination of:

-

β-Amylase : Hydrolyzes α-1,4 linkages to release maltose.

-

Pullulanase : Debranches α-1,6 linkages to generate oligosaccharides.

-

α-Transglucosidase : Catalyzes the transfer of glucose units to form α-1,6 bonds.

Optimizing enzyme ratios is critical. For instance, a β-amylase:pullulanase:α-transglucosidase ratio of 2:1:3 (w/w) yielded 68.85 g/L of IMOs, with this compound constituting ~15% of the total product. Reaction conditions such as pH 6.0, 55°C, and 12-hour incubation maximized transglycosylation efficiency.

Advanced Reactor Designs for Continuous Production

Multiphase Fluidized Bed Reactors

Integrated systems combining enzymatic synthesis and product removal enhance yield by minimizing inhibitory effects. In one setup, dextransucrase immobilized on zeolites catalyzed the formation of isomaltose from sucrose, while adsorbents continuously removed the product to prevent further polymerization. This approach increased isomaltose purity to 89% and could be adapted for this compound by modifying acceptor molecules.

Cell Surface-Display Systems

Engineered Saccharomyces cerevisiae strains expressing AglA α-glucosidase fused to glycosylphosphatidylinositol (GPI) anchors enable reusable biocatalysts. These cells catalyzed the synthesis of panose (G3) and isomaltose (G2) from maltose, with a 72% conversion rate over 24 hours. By adjusting the maltose-to-glucose ratio, the system can be tuned to favor longer-chain IMOs like this compound.

Process Optimization and Kinetic Modeling

Reaction Parameter Optimization

Key parameters influencing this compound yield include:

Kinetic Analysis of Transglycosylation

The SST reaction follows a two-step kinetic model:

-

Hydrolysis :

-

Transglycosylation :

The rate-limiting step is the transglycosylation reaction, which has a of 12 mM and of 0.45 µmol/min/mg for α-transglucosidase.

Purification and Analytical Methods

Chromatographic Separation

High-performance liquid chromatography (HPLC) with amide columns and refractive index detection is the gold standard for quantifying this compound. A mobile phase of 77% acetonitrile with 0.2% triethylamine achieves baseline separation of IMOs, with retention times of 10.56 min (isomaltose), 19.45 min (panose), and 23.90 min (isomaltotriose). this compound elutes at ~30 min under these conditions.

Chemical Reactions Analysis

Types of Reactions

Complex carbohydrates can undergo various types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Conversion of carbonyl groups to hydroxyl groups.

Substitution: Replacement of one functional group with another.

Hydrolysis: Cleavage of glycosidic bonds by water.

Common Reagents and Conditions

Common reagents used in the reactions of complex carbohydrates include:

Oxidizing agents: Such as periodic acid and bromine water.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Acids and bases: For hydrolysis and glycosylation reactions.

Major Products

The major products formed from the reactions of complex carbohydrates depend on the specific reaction conditions and reagents used. For example, oxidation of a carbohydrate may yield an aldonic acid, while reduction may yield an alditol.

Scientific Research Applications

Nutritional Applications

Isomaltotetraose is recognized for its prebiotic properties, which promote the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. This leads to several health benefits:

- Gut Health: Studies have shown that this compound can enhance gut microbiota composition and increase short-chain fatty acid production, which is beneficial for colon health .

- Weight Management: Research indicates that the consumption of this compound may aid in weight management by modulating appetite and promoting satiety .

- Blood Sugar Regulation: this compound has been linked to improved glycemic control in diabetic models, suggesting its potential as a functional ingredient in diabetic diets .

Food Industry Applications

This compound serves multiple roles in the food industry:

- Low-Calorie Sweetener: With a sweetness level approximately 60% that of sucrose, this compound is used as a low-calorie sweetener in various food products .

- Texturizer and Bulking Agent: Its unique properties allow it to be utilized as a texturizer in baked goods and dairy products, enhancing mouthfeel without adding significant calories .

- Prebiotic Ingredient: As a prebiotic, it supports digestive health and is incorporated into functional foods aimed at enhancing gut microbiota .

Pharmaceutical Applications

The pharmaceutical industry explores this compound for its potential therapeutic effects:

- Drug Delivery Systems: Due to its biocompatibility and ability to enhance the absorption of certain drugs, this compound may be utilized in drug formulation .

- Therapeutic Effects on Metabolic Disorders: Recent studies suggest that this compound could play a role in managing obesity, diabetes mellitus, and hyperlipidemia by improving lipid metabolism and reducing inflammation .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Industrial Production Methods

The production of this compound typically involves enzymatic synthesis from starch. Various microbial strains such as Bacillus subtilis are employed to produce long-chain oligosaccharides efficiently. The optimization of fermentation conditions can significantly enhance yield and purity levels of this compound .

Mechanism of Action

The mechanism by which complex carbohydrates exert their effects often involves interactions with specific molecular targets, such as proteins and enzymes. These interactions can influence various biological processes, including cell signaling, immune response, and metabolism. The specific pathways involved depend on the structure and function of the carbohydrate.

Comparison with Similar Compounds

Structural Comparison with Other IMOs

IMO compounds share α-(1→6) linkages but differ in DP and branching:

| Compound | DP | Molecular Formula | Molecular Weight (g/mol) | Key Linkages |

|---|---|---|---|---|

| Isomaltose | 2 | C${12}$H${22}$O$_{11}$ | 342.30 | α-(1→6) |

| Isomaltotriose | 3 | C${18}$H${32}$O$_{16}$ | 504.44 | α-(1→6) x2 |

| Isomaltotetraose | 4 | C${24}$H${42}$O$_{21}$ | 666.58 | α-(1→6) x3 |

| Isomaltopentaose | 5 | C${30}$H${52}$O$_{26}$ | 828.72 | α-(1→6) x4 |

This compound is distinguished by its intermediate DP, balancing solubility and prebiotic efficacy. Unlike branched IMOs (e.g., panose), it lacks α-(1→3) or α-(1→4) linkages, which are common in dextrans .

Functional Comparison

Digestibility and Prebiotic Effects

Short-chain IMOs (DP2–DP4) are partially digestible, whereas longer chains (DP ≥5) are fully resistant to human enzymes, enhancing their prebiotic activity :

| Compound | Digestibility in Small Intestine | Prebiotic Efficacy |

|---|---|---|

| Isomaltose (DP2) | High (~60%) | Low |

| Isomaltotriose (DP3) | Moderate (~40%) | Moderate |

| This compound (DP4) | Low (~20%) | High |

| Isomaltopentaose (DP5) | Negligible | Very High |

Glycemic Impact

This compound has minimal effects on blood glucose levels compared to maltotetraose (α-(1→4)-linked), which is rapidly hydrolyzed .

Inhibition and Binding Affinity

In immunochemical studies, α-(1→6)-linked oligosaccharides inhibit dextran-binding proteins in a chain-length-dependent manner :

| Compound | Relative Inhibitory Potency (vs. Isomaltose) |

|---|---|

| Isomaltohexaose (DP6) | 100× |

| Isomaltopentaose (DP5) | 95× |

| This compound (DP4) | 50× |

| Isomaltotriose (DP3) | 20× |

Longer chains (DP5–DP6) exhibit superior binding to antibodies or enzymes due to extended complementary regions .

Production Methods

This compound is synthesized via:

- Enzymatic Transglycosylation : L. reuteri GtfB-ΔN elongates maltose or isomaltotriose to form this compound .

- Dextran Hydrolysis : Fungal dextranases hydrolyze dextran into this compound and isomaltose .

In contrast, isomaltopentaose requires prolonged enzymatic activity or engineered dextransucrases .

Biological Activity

Isomaltotetraose (IMT) is a tetrasaccharide composed of four glucose units primarily linked by α-1,6-glycosidic bonds. It is categorized as an isomaltooligosaccharide (IMO), which are enzymatically derived from starch. This article explores the biological activity of this compound, focusing on its prebiotic properties, metabolic effects, and potential applications in food technology and medicine.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Composition : Four glucose units.

- Linkage : Primarily α-1,6-glycosidic bonds.

- Molecular Formula : CHO.

- CAS Number : 35997-20-7.

Prebiotic Properties

This compound exhibits significant prebiotic activity, promoting the growth of beneficial gut bacteria, particularly bifidobacteria. This oligosaccharide is resistant to digestion in the upper gastrointestinal tract, allowing it to reach the colon intact where it undergoes fermentation by gut microbiota.

-

Fermentation : IMT is fermented by gut bacteria, resulting in the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs contribute to gut health by:

- Enhancing intestinal barrier function.

- Modulating immune responses.

- Providing energy for colonocytes.

- Microbiota Modulation : Studies indicate that IMT can selectively stimulate the growth of beneficial bacteria while inhibiting pathogenic strains, thus contributing to a balanced gut microbiome .

Case Study: Lipopolysaccharide-Induced Acute Lung Injury

A study by Zhao et al. (2018) demonstrated that this compound attenuates lipopolysaccharide-induced acute lung injury in mice. The mechanism involved activation of the Nrf2/HO-1 pathway, suggesting potential anti-inflammatory properties.

Antioxidant Activity

Research has indicated that Maillard reaction products formed from the interaction of this compound with dairy proteins exhibit antioxidant properties. These products showed significant DPPH radical-scavenging activity and high ferric reducing/antioxidant power (FRAP) values, indicating their potential in protecting against oxidative stress .

Applications in Food Technology

This compound's unique properties make it valuable in various food applications:

- Sweetener : Due to its sweetness comparable to sucrose but with lower caloric content.

- Functional Ingredient : Used in formulations aimed at enhancing gut health and nutrient absorption.

- Stabilizer : Its ability to form complexes with proteins enhances texture and shelf-life in dairy products.

Comparison with Other Oligosaccharides

The following table summarizes the structural differences and unique features of various oligosaccharides related to this compound:

| Compound | Structure | Unique Feature |

|---|---|---|

| Isomaltose | Disaccharide (two glucose) | Simpler structure; less prebiotic effect |

| Isomaltoheptaose | Heptasaccharide (seven glucose) | Larger size; may have different fermentation profiles |

| Isomaltooctaose | Octasaccharide (eight glucose) | More complex; used in specialized applications |

Q & A

Q. What are the primary laboratory methods for synthesizing isomaltotetraose?

this compound is synthesized via enzymatic or chemical routes. Enzymatic methods use glucansucrases (e.g., DSR-M dextransucrase) to catalyze glucose polymerization under optimized pH (5.0–5.5) and temperature (30–37°C) conditions. Chemical synthesis involves conjugating functional tags (e.g., CY5, biotin) for tracking in assays. Enzymatic routes require strict control of initiators (e.g., α-1,2-linked oligosaccharides) to regulate chain length and reduce byproducts .

Q. How can this compound be quantified in biological samples?

Fluorescence-based detection (e.g., CY5-labeled this compound) offers sensitivity down to 1 nM in binding assays. For unmodified this compound, HPLC coupled with evaporative light scattering detection (HPLC-ELSD) or mass spectrometry (MS) provides robust quantification (limit of detection: 10 µg/mL). Calibration curves using purified standards are critical for accuracy .

Q. What analytical techniques validate this compound structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR) resolves glycosidic linkages and branching patterns. X-ray crystallography (≤2.0 Å resolution) is used for 3D structural validation in enzyme complexes. Pairing these with Fourier-transform infrared spectroscopy (FTIR) ensures comprehensive characterization .

Q. How do researchers ensure reproducibility in enzymatic synthesis protocols?

Standardization includes maintaining consistent substrate ratios (e.g., sucrose:initiator = 10:1), temperature (±0.5°C), and pH (±0.1). Kinetic assays (e.g., monitoring glucose release via HPLC) and activity normalization to enzyme units (U/mg) are required for inter-lab reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in structural data of this compound-enzyme complexes?

Multi-technique validation is essential. For example, crystallographic data for DSR-M2 complexes with this compound were corroborated with molecular dynamics simulations to confirm binding stability. Discrepancies in bond angles (<5° variation) are resolved by averaging multiple crystal structures .

Q. How can reaction conditions minimize byproducts during enzymatic synthesis?

Optimizing initiator concentration (e.g., 5 mM α-1,2-linked maltotriose) reduces unintended branching. Continuous glucose removal (via dialysis or immobilized enzymes) shifts equilibrium toward polymerization. Statistical design of experiments (DoE) identifies critical factors (e.g., pH, temperature) for yield maximization .

Q. What role does this compound branching play in microbial enzyme interactions?

Branched this compound (e.g., α-1,6/α-1,3 linkages) acts as a competitive inhibitor for glucansucrases. Surface plasmon resonance (SPR) assays reveal binding affinities (KD = 10–100 µM), while mutagenesis studies pinpoint enzyme residues critical for substrate recognition .

Q. How can in silico models predict this compound’s functional roles?

Molecular docking (e.g., AutoDock Vina) simulates binding to enzyme active sites, validated by experimental kinetics (Km, Vmax). Machine learning models trained on glycan-enzyme datasets predict hydrolysis rates (R² > 0.85) and guide rational design of analogs .

Methodological Considerations

Table 1: Comparison of Enzymatic vs. Chemical Synthesis

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Yield | 60–80% | 30–50% |

| Byproducts | Short-chain oligosaccharides | Unreacted probes, isomers |

| Key Controls | Initiator concentration | Reaction time, stoichiometry |

| Reference |

Table 2: Detection Methods for this compound

Key Recommendations for Experimental Design

- Hypothesis Testing: Align research questions with measurable outcomes (e.g., "Does this compound branching affect enzyme kinetics?"). Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) for clarity .

- Data Analysis: Apply ANOVA for comparing synthesis yields across conditions. Use tools like GraphPad Prism for dose-response curves (IC50 calculations) .

- Contradiction Management: Pre-register hypotheses and publish negative results to address publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.